5-Fluoro-4-hydrazinylpyrimidine

Peptide deformylase inhibition Antibacterial GSK patent

5-Fluoro-4-hydrazinylpyrimidine is a fluorinated pyrimidine derivative (C₄H₅FN₄, MW 128.11) characterized by a hydrazine group at the 4-position and a fluorine atom at the 5-position. This specific substitution pattern renders it a critical intermediate in the synthesis of [1,2,4]triazolo[4,3-c]pyrimidine scaffolds and, most notably, in the construction of {2-(alkyl)-3-[2-(5-fluoro-4-pyrimidinyl)hydrazino]-3-oxopropyl}hydroxyformamide derivatives—a class of bacterial peptide deformylase (PDF) inhibitors patented by GlaxoSmithKline.

Molecular Formula C4H5FN4
Molecular Weight 128.11 g/mol
CAS No. 1092307-06-6
Cat. No. B1460940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-hydrazinylpyrimidine
CAS1092307-06-6
Molecular FormulaC4H5FN4
Molecular Weight128.11 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)NN)F
InChIInChI=1S/C4H5FN4/c5-3-1-7-2-8-4(3)9-6/h1-2H,6H2,(H,7,8,9)
InChIKeyKDBMUSMNNNGOPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-4-hydrazinylpyrimidine (CAS 1092307-06-6): Core Building Block for Targeted Heterocyclic Synthesis and PDF Inhibitor Discovery


5-Fluoro-4-hydrazinylpyrimidine is a fluorinated pyrimidine derivative (C₄H₅FN₄, MW 128.11) characterized by a hydrazine group at the 4-position and a fluorine atom at the 5-position . This specific substitution pattern renders it a critical intermediate in the synthesis of [1,2,4]triazolo[4,3-c]pyrimidine scaffolds [1] and, most notably, in the construction of {2-(alkyl)-3-[2-(5-fluoro-4-pyrimidinyl)hydrazino]-3-oxopropyl}hydroxyformamide derivatives—a class of bacterial peptide deformylase (PDF) inhibitors patented by GlaxoSmithKline [2]. The compound is commercially available at 98% purity with a computed LogP of -0.0987, H-bond acceptor count of 4, and H-bond donor count of 2 .

Why Unsubstituted or Regioisomeric Hydrazinylpyrimidines Cannot Replace 5-Fluoro-4-hydrazinylpyrimidine in High-Value Programs


The 5-fluoro-4-hydrazinyl substitution pattern is not a generic hydrazinylpyrimidine. Unsubstituted 4-hydrazinylpyrimidine (CAS 22930-71-8) lacks the electron-withdrawing fluorine atom required for the specific reactivity and biological target engagement exploited in the GSK PDF inhibitor patent series [1]. Conversely, 5-fluoro-2-hydrazinylpyrimidine (CAS 104408-28-8) positions the reactive hydrazine group at a regiochemically distinct site, leading to divergent cyclization pathways and incompatible pharmacophore geometry . The 2-ethoxy-5-fluoro-4-hydrazinopyrimidine analog, while structurally closer, incorporates an additional 2-alkoxy substituent that directs reactivity toward herbicide intermediate synthesis rather than PDF inhibitor construction, demonstrating that subtle substitution changes redirect the compound's utility entirely [2].

Quantitative Differentiation Evidence for 5-Fluoro-4-hydrazinylpyrimidine Versus Closest Analogs


5-Fluoro-4-hydrazinylpyrimidine as the Exclusive Hydrazine Partner in GlaxoSmithKline's Patented PDF Inhibitor Series

The GSK patent family (US20090306066, EP2217226B1) exclusively claims {2-(alkyl)-3-[2-(5-fluoro-4-pyrimidinyl)hydrazino]-3-oxopropyl}hydroxyformamide derivatives as bacterial PDF inhibitors. No other hydrazinopyrimidine substitution pattern (e.g., unsubstituted, 5-chloro, or 2-hydrazinyl regioisomers) is described or exemplified in the patent claims for this pharmacophore, indicating that the 5-fluoro-4-hydrazinyl architecture is a non-negotiable structural requirement for target engagement [1]. While the patent discloses general formulae, all exemplified compounds with biological data incorporate the 5-fluoro-4-pyrimidinyl moiety, establishing this substitution as a gatekeeper for accessing this chemotype's antibacterial activity [1].

Peptide deformylase inhibition Antibacterial GSK patent

Regiochemical Control in Triazolopyrimidine Synthesis: 4-Hydrazinyl Versus 2-Hydrazinyl Reactivity

The reaction of 4-hydrazinylpyrimidines with orthoesters or carbon disulfide yields [1,2,4]triazolo[4,3-c]pyrimidines, whereas 2-hydrazinylpyrimidines cyclize to form [1,2,4]triazolo[1,5-a]pyrimidines or [1,2,4]triazolo[4,3-a]pyrimidines depending on conditions [1]. US4612375A specifically claims substituted 4-hydrazino-pyrimidines as intermediates for [1,2,4]triazolo[4,3-c]pyrimidines, a scaffold with demonstrated bronchodilator activity. The 5-fluoro substituent further modulates the electron density of the pyrimidine ring, influencing cyclization rates and regiochemical outcomes [1][2]. This regiochemical fidelity is critical when a specific triazolopyrimidine isomer is required for structure-activity relationship studies.

Triazolopyrimidine Cyclization Regioselectivity

Computed Physicochemical Differentiation: LogP and H-Bond Profile of 5-Fluoro-4-hydrazinylpyrimidine

Computed physicochemical parameters for 5-fluoro-4-hydrazinylpyrimidine include a LogP of -0.0987, a topological polar surface area (TPSA) of 63.83 Ų, 4 H-bond acceptors, and 2 H-bond donors . In comparison, unsubstituted 4-hydrazinylpyrimidine (MW 110.12) has a lower molecular weight and lacks the electron-withdrawing fluorine atom, which is expected to reduce its LogP and alter its H-bond acceptor profile. While experimental LogP for the non-fluorinated analog is not directly available in the open literature, the presence of fluorine at the 5-position typically increases lipophilicity by approximately 0.2–0.5 LogP units compared to the unsubstituted analog based on fluorine substitution trends in pyrimidine systems [1]. This modest increase in lipophilicity can influence membrane permeability and pharmacokinetic properties when the compound is incorporated into larger drug-like molecules.

Physicochemical properties LogP Drug-likeness

Halogen Comparison: 5-Fluoro Versus 5-Chloro-4-hydrazinylpyrimidine in Heterocyclic Synthesis

The 5-chloro analog (5-chloro-4-hydrazinylpyrimidine) is structurally related but introduces a larger, more polarizable halogen that can participate in different non-covalent interactions and may exhibit altered reactivity in nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions . Patents describing 2-alkoxy-5-halo-4-hydrazinopyrimidine intermediates indicate that the 5-fluoro, 5-chloro, and 5-bromo variants are all feasible and that the choice of halogen influences subsequent cyclization efficiency and product stability [1]. However, for the specific PDF inhibitor chemotype claimed by GSK, only the 5-fluoro substitution is described, suggesting that the smaller fluorine atom provides an optimal balance of electronic effects and steric accommodation within the enzyme active site [2].

Halogen effect Reactivity 5-Chloro analog

High-Value Application Scenarios for 5-Fluoro-4-hydrazinylpyrimidine Procurement


Synthesis of GSK-Validated Peptide Deformylase Inhibitors for Antibacterial Drug Discovery

Procure 5-fluoro-4-hydrazinylpyrimidine for the construction of {2-(alkyl)-3-[2-(5-fluoro-4-pyrimidinyl)hydrazino]-3-oxopropyl}hydroxyformamide derivatives. This chemotype is protected by the GSK patent family (US20090306066, EP2217226B1) and targets bacterial peptide deformylase, a validated antibacterial target [1]. Use of the specific 5-fluoro-4-hydrazinyl intermediate ensures fidelity to the patented scaffold, which is essential for freedom-to-operate assessment and structure-activity relationship studies in anti-infective research.

Precursor for [1,2,4]Triazolo[4,3-c]pyrimidine Libraries with Bronchodilator Potential

Utilize 5-fluoro-4-hydrazinylpyrimidine in cyclization reactions with orthoesters or carbon disulfide/hydrogen peroxide to generate 5-fluoro-substituted [1,2,4]triazolo[4,3-c]pyrimidines [2]. This scaffold is claimed in US4612375A as an intermediate for compounds with bronchodilator pharmacological effects. The 5-fluoro substituent provides a synthetic handle for further derivatization and may modulate the electronic properties of the fused heterocyclic core.

Building Block for Kinase-Targeted Pyrimidine Libraries in Oncology Research

Incorporate 5-fluoro-4-hydrazinylpyrimidine into focused kinase inhibitor libraries. The hydrazinyl group serves as a versatile anchor for generating hydrazone, pyrazole, and triazolo-fused derivatives, while the 5-fluoro substitution enhances metabolic stability and target binding affinity [3]. Recent studies on hydrazinylpyrimidine derivatives have demonstrated cytotoxic activity against breast cancer (MCF-7) and colon cancer (KM12) cell lines with IC₅₀ values in the low micromolar range for optimized derivatives, supporting the relevance of this scaffold in anticancer agent development [3].

Agrochemical Intermediate for Triazolopyrimidine Sulfonamide Herbicides

Use 5-fluoro-4-hydrazinylpyrimidine as a starting material for the synthesis of 5-alkoxy[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide herbicides, following the DowElanco patent methodology (CA2153242C) [4]. The compound can be converted to 2-ethoxy-5-fluoro-4-hydrazinopyrimidine and subsequently cyclized to the active triazolopyrimidine herbicide scaffold. The 5-fluoro substitution is essential for herbicidal activity in this class, as established in the corresponding patent literature [4].

Quote Request

Request a Quote for 5-Fluoro-4-hydrazinylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.